molecular formula C8H10N2O4 B15273196 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15273196
M. Wt: 198.18 g/mol
InChI Key: RBPRRJHFYCXVRT-UHFFFAOYSA-N
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Description

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of carboxylic acids with amidoximes. One common method is the uronium activation method, which yields the desired oxadiazole in high purity and yield . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like uronium salts.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A regioisomer of the compound with similar chemical properties but different reactivity.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.

Uniqueness

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazoles may not be suitable.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12)

InChI Key

RBPRRJHFYCXVRT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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